2,5-Dibutyl-3-chloropyrazine

Description

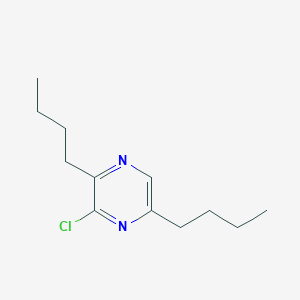

Structure

2D Structure

3D Structure

Properties

CAS No. |

88346-46-7 |

|---|---|

Molecular Formula |

C12H19ClN2 |

Molecular Weight |

226.74 g/mol |

IUPAC Name |

2,5-dibutyl-3-chloropyrazine |

InChI |

InChI=1S/C12H19ClN2/c1-3-5-7-10-9-14-11(8-6-4-2)12(13)15-10/h9H,3-8H2,1-2H3 |

InChI Key |

JAHOTFJUWBOJLS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CN=C(C(=N1)Cl)CCCC |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of 2,5 Dibutyl 3 Chloropyrazine

Reactivity at the Chlorine Center

The carbon-chlorine (C-Cl) bond in 2,5-Dibutyl-3-chloropyrazine is a key site for chemical modification, enabling a variety of functionalization reactions.

Nucleophilic Substitution Reactions of the C-Cl Bond

The chlorine atom on the pyrazine (B50134) ring can be displaced by nucleophiles in nucleophilic aromatic substitution (SNAr) reactions. nih.govyoutube.com These reactions typically proceed through an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the chlorine, forming a high-energy intermediate known as a Meisenheimer complex. nih.gov The subsequent departure of the chloride ion restores the aromaticity of the pyrazine ring. The rate and success of these substitutions are influenced by the nature of the nucleophile and the reaction conditions. For instance, reactions with various amines can be facilitated to introduce new nitrogen-containing functional groups onto the pyrazine core. youtube.com

A variety of nucleophiles, including thiols and phenols, have been shown to react with fluorinated aromatic systems under mild conditions, suggesting that similar transformations could be applicable to chloropyrazines. nih.gov The presence of electron-withdrawing nitrogen atoms in the pyrazine ring activates the C-Cl bond towards nucleophilic attack. researchgate.net

| Halogenated Substrate | Nucleophile | Product | Reference |

|---|---|---|---|

| 2-Chloropyridine | Amines | 2-Aminopyridine derivatives | youtube.com |

| Pentafluoropyridine | Piperazine | 4-(Tetrafluoropyridin-4-yl)piperazine | researchgate.net |

| N,N'-bis(pentafluorobenzyl)-DPP | Thiols, Phenols | Substituted DPP derivatives | nih.gov |

Metal-Halogen Exchange Processes for Further Functionalization

Metal-halogen exchange is a powerful tool for converting the C-Cl bond into a more reactive carbon-metal bond, which can then be reacted with various electrophiles. This process typically involves treating the chloropyrazine with an organolithium reagent, such as n-butyllithium or mesityllithium, at low temperatures. researchgate.net The resulting lithiated pyrazine is a potent nucleophile and can be used to form new carbon-carbon or carbon-heteroatom bonds. For example, reaction with an aldehyde or ketone will yield a secondary or tertiary alcohol, respectively.

While direct metal-halogen exchange on chloropyrazines can be challenging, related systems like brominated pyridines have been shown to undergo this transformation effectively. researchgate.net The choice of the organolithium reagent and the reaction conditions are critical to prevent side reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are among the most important and versatile methods for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. science.govnih.gov These reactions have been extensively applied to a wide range of substrates, including chloropyrazines. rsc.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (such as a boronic acid or ester) with a halide in the presence of a palladium catalyst and a base. researchgate.netnih.gov The Suzuki-Miyaura reaction is known for its mild reaction conditions and tolerance of a wide variety of functional groups. It has been successfully used for the synthesis of biaryl compounds and for the introduction of alkyl groups onto aromatic rings. researchgate.netclockss.org For example, 2,5-dibromothiophene (B18171) has been successfully coupled with an isopropenyl-substituted boron derivative to yield 2,5-diisopropenylthiophene. nih.gov

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.gov The reaction is typically catalyzed by a palladium complex and a copper co-catalyst. beilstein-journals.org Copper-free Sonogashira protocols have also been developed to avoid the formation of undesirable homocoupled alkyne side products. beilstein-journals.org This methodology has been applied to the synthesis of various alkynyl-substituted heterocycles, including 2-amino-3-alkynylpyridines from 2-amino-3-bromopyridines. researchgate.netnih.gov

Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. nih.govnih.gov This reaction has a broad substrate scope and has been used to synthesize a wide range of arylamines. rsc.orgdiva-portal.org The choice of the palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity. nih.govresearchgate.net

| Reaction | Coupling Partners | Key Catalyst Components | Bond Formed | References |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound + Halide | Palladium catalyst, Base | C-C | researchgate.netnih.govresearchgate.netclockss.org |

| Sonogashira | Terminal alkyne + Halide | Palladium catalyst, Copper co-catalyst (optional) | C-C (sp-sp2) | nih.govbeilstein-journals.orgresearchgate.netnih.govresearchgate.net |

| Buchwald-Hartwig | Amine + Halide | Palladium catalyst, Ligand, Base | C-N | nih.govnih.govrsc.orgdiva-portal.orgresearchgate.net |

Reactivity of the Pyrazine Ring System

Beyond the reactivity at the chlorine center, the pyrazine ring itself can undergo various chemical transformations.

Electrophilic Substitution Investigations on Chloropyrazines

Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic compounds. wikipedia.orgvedantu.com In this type of reaction, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.orgaakash.ac.in The pyrazine ring is generally considered electron-deficient due to the presence of two nitrogen atoms, which deactivates it towards electrophilic attack compared to benzene. However, electrophilic substitution can still occur under certain conditions, and the directing effects of the substituents on the ring play a crucial role in determining the position of substitution. libretexts.orgslideshare.net

For chloropyrazines, the chlorine atom is an ortho-, para-director, while the nitrogen atoms are deactivating and meta-directing. The interplay of these electronic effects will govern the regioselectivity of any electrophilic substitution reaction. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. wikipedia.org

Directed Metalation Studies on this compound

Directed metalation, also known as directed ortho-metalation (DoM), is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. nih.gov This method involves the deprotonation of a position ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent. The resulting organometallic intermediate can then be trapped with an electrophile.

In the context of this compound, the chlorine atom and the pyrazine nitrogen atoms can potentially act as directing groups. However, the chlorine atom is generally a weak DMG. More effective directing groups, such as an alkoxy group, have been shown to facilitate regioselective lithiation of pyridine (B92270) rings. researchgate.net Studies on the deprotonation of pyrazine itself have shown that it can be di-iodinated at the 2- and 5-positions through a deprotonative dimetalation process, indicating the feasibility of metalation on the pyrazine core. researchgate.net Further investigation would be required to determine the precise regiochemical outcome of directed metalation on this compound.

Transformations of the Butyl Substituents

The presence of two butyl groups on the pyrazine ring offers multiple sites for chemical modification. The reactivity of these alkyl chains is significantly influenced by the electron-deficient nature of the pyrazine ring, which can activate the benzylic-like positions (the carbon atom of the butyl group directly attached to the pyrazine ring).

Selective Functionalization of Alkyl Chains

The selective functionalization of the butyl chains in this compound can be approached through several synthetic strategies, primarily involving radical-mediated reactions.

One of the most common methods for the selective functionalization of alkyl chains attached to aromatic and heteroaromatic rings is benzylic bromination. This reaction is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, and is often facilitated by light. chemistrysteps.comchadsprep.comchadsprep.comyoutube.commanac-inc.co.jp In the case of this compound, this reaction would be expected to selectively introduce a bromine atom at the C1 position of one or both butyl groups. The electron-withdrawing pyrazine ring stabilizes the resulting benzylic radical intermediate, making this position more susceptible to hydrogen abstraction by a bromine radical.

The general conditions for such a transformation would involve treating this compound with NBS in a non-polar solvent like carbon tetrachloride (CCl₄) under reflux, with initiation by a radical initiator or UV irradiation. The expected products would be 2-butyl-5-(1-bromobutyl)-3-chloropyrazine and 2,5-bis(1-bromobutyl)-3-chloropyrazine.

| Reactant | Reagent | Conditions | Expected Major Product(s) |

| This compound | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) | CCl₄, Reflux or hv | 2-Butyl-5-(1-bromobutyl)-3-chloropyrazine, 2,5-Bis(1-bromobutyl)-3-chloropyrazine |

Further functionalization could be achieved by nucleophilic substitution of the resulting bromo-derivative.

Another potential transformation is the oxidation of the butyl side-chains. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) are known to oxidize alkyl chains on aromatic rings to carboxylic acids, provided there is at least one benzylic hydrogen. chemistrysteps.com Applying this to this compound could potentially lead to the formation of the corresponding carboxylic acids at one or both butyl positions. However, the pyrazine ring itself can be susceptible to oxidation, which might lead to a complex mixture of products or degradation of the starting material.

Studies on Reaction Mechanisms and Intermediates

The functionalization of the butyl substituents on this compound is predicated on the formation of key reactive intermediates, primarily radicals.

In the case of benzylic bromination with NBS, the reaction proceeds through a free-radical chain mechanism. chemistrysteps.comchadsprep.com The process is initiated by the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. This radical then abstracts a hydrogen atom from the benzylic position of a butyl group on the pyrazine ring. This is the rate-determining step and is highly selective for the benzylic position due to the resonance stabilization of the resulting pyrazinyl-substituted butyl radical. The electron-deficient pyrazine ring can delocalize the unpaired electron, making this radical intermediate more stable than radicals formed at other positions along the alkyl chain.

The propagation steps involve the reaction of the pyrazinyl-substituted butyl radical with a molecule of Br₂ (generated in situ from the reaction of HBr with NBS) to form the brominated product and a new bromine radical, which continues the chain reaction. chadsprep.com

Key Intermediates in the Bromination of the Butyl Substituent:

| Intermediate Name | Structure Description | Role in Mechanism |

| Bromine Radical (Br•) | A single bromine atom with an unpaired electron. | Initiates the chain reaction by abstracting a hydrogen atom. |

| Pyrazinyl-substituted Butyl Radical | A radical centered on the C1 carbon of the butyl group, stabilized by resonance with the pyrazine ring. | Key intermediate that reacts with Br₂ to form the product. |

Termination of the reaction occurs when two radical species combine.

Mechanistic studies involving the trapping of radical intermediates could provide further evidence for this pathway. nih.gov For instance, the use of radical traps could allow for the detection of the proposed pyrazinyl-substituted butyl radical, confirming its role as a key intermediate in the functionalization of the alkyl chain.

Advanced Spectroscopic and Structural Elucidation of 2,5 Dibutyl 3 Chloropyrazine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule can be obtained.

The proton (¹H) and carbon-13 (¹³C) NMR spectra of 2,5-Dibutyl-3-chloropyrazine provide foundational information about its molecular framework. The ¹H NMR spectrum is expected to show a single aromatic proton on the pyrazine (B50134) ring, with its chemical shift influenced by the adjacent chloro and butyl substituents. The butyl groups will exhibit characteristic multiplets for the methylene (B1212753) and methyl protons.

Based on data from analogous compounds such as 3-chloro-2,5-dimethylpyrazine (B41552) and 2,5-diethylpyrazine, the anticipated chemical shifts for this compound are presented below. The sole aromatic proton is expected to appear as a singlet in the downfield region, characteristic of electron-deficient aromatic systems. The protons of the butyl chains will resonate in the upfield aliphatic region.

The ¹³C NMR spectrum will complement the ¹H NMR data by providing the chemical shifts for each unique carbon atom in the molecule. The carbon atoms of the pyrazine ring are expected to resonate at lower field due to their sp² hybridization and the electron-withdrawing effect of the nitrogen atoms and the chlorine substituent. The butyl chain carbons will appear at higher field.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-CH₂ | ~2.8 | ~35 |

| C2-CH₂CH₂ | ~1.7 | ~30 |

| C2-CH₂CH₂CH₂ | ~1.4 | ~22 |

| C2-CH₂CH₂CH₂CH₃ | ~0.9 | ~14 |

| C5-CH₂ | ~2.7 | ~34 |

| C5-CH₂CH₂ | ~1.7 | ~30 |

| C5-CH₂CH₂CH₂ | ~1.4 | ~22 |

| C5-CH₂CH₂CH₂CH₃ | ~0.9 | ~14 |

| C6-H | ~8.3 (s) | - |

| C2 | - | ~155 |

| C3 | - | ~148 |

| C5 | - | ~158 |

| C6 | - | ~140 |

Note: These are estimated values based on structurally similar compounds and general principles of NMR spectroscopy. The actual experimental values may vary.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, a suite of two-dimensional NMR experiments would be employed.

Correlation SpectroscopY (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between the adjacent methylene groups within each butyl chain (e.g., between the α-CH₂ and β-CH₂, β-CH₂ and γ-CH₂, and γ-CH₂ and δ-CH₃). This would confirm the integrity of the butyl fragments.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). This would allow for the definitive assignment of each proton signal to its corresponding carbon atom. For instance, the aromatic proton signal at ~8.3 ppm would show a cross-peak with the C6 carbon signal at ~140 ppm.

Correlations from the α-CH₂ protons of the C2-butyl group to the C2 and C3 carbons of the pyrazine ring.

Correlations from the α-CH₂ protons of the C5-butyl group to the C5 and C6 carbons of the pyrazine ring.

A correlation from the C6-H proton to the C2 and C5 carbons, confirming the substitution pattern on the pyrazine ring.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its structural features.

Table 2: Expected FT-IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3000 - 3100 | Weak to Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Strong |

| C=N stretch (pyrazine ring) | 1500 - 1600 | Medium to Strong |

| C=C stretch (pyrazine ring) | 1400 - 1500 | Medium to Strong |

| C-Cl stretch | 700 - 850 | Strong |

These expected vibrational modes would confirm the presence of the pyrazine ring, the aliphatic butyl chains, and the carbon-chlorine bond.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In a typical mass spectrum, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

For this compound (C₁₂H₁₉ClN₂), the mass spectrum would be expected to show a molecular ion peak [M]⁺. Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak would appear as a characteristic doublet, with the [M]⁺ peak at m/z 226 and the [M+2]⁺ peak at m/z 228, with relative intensities of approximately 3:1.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the unambiguous determination of the molecular formula.

Table 3: Expected Mass Spectrometry Data for this compound

| Technique | Expected Result |

| Mass Spectrometry (MS) | [M]⁺ at m/z 226, [M+2]⁺ at m/z 228 (ratio ~3:1) |

| High-Resolution Mass Spectrometry (HRMS) | Calculated m/z for C₁₂H₁₉³⁵ClN₂: 226.1237; Found: [A value very close to the calculated mass] |

Elemental Analysis for Compositional Verification

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula. This provides a fundamental confirmation of the compound's purity and empirical formula.

Table 4: Elemental Analysis Data for this compound (C₁₂H₁₉ClN₂)

| Element | Theoretical (%) | Found (%) |

| Carbon (C) | 63.56 | [Experimental value] |

| Hydrogen (H) | 8.44 | [Experimental value] |

| Nitrogen (N) | 12.35 | [Experimental value] |

Close agreement between the found and theoretical percentages would provide strong evidence for the proposed molecular formula.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which the precise atomic positions, bond lengths, and bond angles can be determined.

Currently, there is no publicly available crystal structure for this compound. However, if a suitable crystal could be grown, X-ray diffraction analysis would be expected to reveal a planar pyrazine ring. The butyl groups would likely adopt a staggered conformation to minimize steric strain. The analysis would also provide precise measurements of the C-C, C-N, and C-Cl bond lengths and the bond angles within the pyrazine ring and the butyl chains, offering an unparalleled level of structural detail in the solid state.

Computational and Theoretical Chemistry of 2,5 Dibutyl 3 Chloropyrazine

Electronic Structure Analysis and Aromaticity Assessment

The electronic structure of 2,5-Dibutyl-3-chloropyrazine is fundamentally derived from its core pyrazine (B50134) ring. Pyrazine is a 6π-electron heteroaromatic compound, but the presence of two electronegative nitrogen atoms at the 1 and 4 positions makes the ring electron-deficient compared to benzene. researchgate.netwikipedia.org This electron deficiency influences its reactivity and intermolecular interactions. The substituents—two butyl groups and a chlorine atom—further modulate this electronic landscape. The butyl groups are weak electron-donating groups through an inductive effect, while the chlorine atom is an electron-withdrawing group.

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to quantify these electronic properties. Key parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. A small HOMO-LUMO energy gap generally implies higher chemical reactivity and lower kinetic stability. semanticscholar.org For substituted pyrazines, the distribution of electron density, often analyzed using Natural Bond Orbital (NBO) charges, reveals the most likely sites for electrophilic or nucleophilic attack. semanticscholar.org In this case, the nitrogen atoms carry negative charges, making them potential sites for electrophilic attack, while adjacent carbons may be more susceptible to nucleophilic attack. semanticscholar.org

Aromaticity is a key feature of the pyrazine ring. While pyrazine is considered aromatic, its aromaticity is less pronounced than that of benzene. Computational methods can quantify this property using various indices. science.gov

Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of the ring. A negative NICS value is indicative of aromatic character.

Harmonic Oscillator Model of Aromaticity (HOMA): This index evaluates aromaticity based on the degree of bond length alternation around the ring. A value closer to 1 indicates higher aromaticity.

FLU and PDI: These are other indices used to evaluate the delocalization of π-electrons.

Studies on pyrazine derivatives have shown that these aromaticity indices can be correlated with other properties, such as corrosion inhibition efficiency, demonstrating the practical utility of such calculations. science.gov

Quantum Chemical Calculations of Molecular Geometry and Conformational Landscape

Quantum chemical calculations, particularly DFT, are used to explore the conformational landscape. nih.gov This is typically done by performing a Potential Energy Surface (PES) scan, where the dihedral angles associated with the rotation of the butyl groups are systematically varied to locate energy minima. nih.gov For alkyl-substituted pyrazines, studies have shown that conformations can be influenced by weak intramolecular hydrogen bonding between the α-hydrogens of the alkyl substituent and the lone pair electrons of an adjacent ring nitrogen atom. dtic.mil This interaction can "lock" the molecular configuration and stabilize specific rotameric forms. nih.govdtic.mil

The optimized geometry provides detailed structural parameters. While specific experimental data for this compound is not available, calculations provide reliable estimates based on established methods. For instance, calculations on the parent pyrazine molecule show excellent agreement with experimental data. rsc.org The table below presents a hypothetical but realistic set of calculated geometrical parameters for the pyrazine ring of this compound, based on DFT calculations.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| C-C Bond Length | Bond distance between adjacent carbon atoms in the ring. | ~1.38 Å |

| C-N Bond Length | Bond distance between carbon and nitrogen atoms in the ring. | ~1.34 Å |

| C-Cl Bond Length | Bond distance between the C3 carbon and the chlorine atom. | ~1.74 Å |

| C-C (Butyl) Bond Length | Bond distance between a ring carbon and the first carbon of a butyl group. | ~1.51 Å |

| N-C-C Angle | Bond angle within the pyrazine ring. | ~122° |

| C-N-C Angle | Bond angle within the pyrazine ring. | ~116° |

Theoretical Studies on Reaction Pathways and Transition States

Theoretical chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, chemists can identify the lowest energy path from reactants to products, which involves passing through a high-energy state known as the transition state (TS). arxiv.org The transition state is a first-order saddle point on the PES, representing the energy barrier that must be overcome for the reaction to occur.

For this compound, a potential reaction of interest is nucleophilic aromatic substitution, where the chlorine atom is replaced by another group. Another important class of reactions for chloro-aromatics is transition-metal-catalyzed cross-coupling, such as the Suzuki reaction. mdpi.com A theoretical study of such a reaction would involve:

Reactant and Product Optimization: Calculating the minimum energy structures of the reactants (e.g., this compound and a boronic acid derivative for a Suzuki reaction) and the final products.

Transition State Search: Employing algorithms to locate the transition state structure. Modern methods may use machine learning potentials to accelerate this search, reducing the number of expensive ab initio calculations required. arxiv.org

Frequency Calculation: Performing vibrational frequency calculations to confirm the nature of the stationary points. Reactants and products have all real frequencies, while a true transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

Activation Energy Calculation: The energy difference between the transition state and the reactants gives the activation energy, a key parameter for determining the reaction rate.

These theoretical investigations provide a detailed, step-by-step view of the reaction mechanism, including the formation and breaking of bonds, which is fundamental to controlling and optimizing chemical syntheses.

Quantitative Structure-Reactivity Relationships (QSRR) for Pyrazine Derivatives

Quantitative Structure-Reactivity Relationships (QSRR) are statistical models that correlate the chemical structure of a series of compounds with their measured reactivity. chemrxiv.org These models are widely used in drug design and materials science to predict the properties of new, unsynthesized molecules. ijournalse.org For pyrazine derivatives, QSRR studies have been successfully applied to model properties ranging from antiproliferative activity to olfactive thresholds. semanticscholar.orgijournalse.org

The development of a QSRR model for a class of compounds like substituted pyrazines involves several steps:

Data Set Compilation: A set of pyrazine derivatives with experimentally measured reactivity data is assembled.

Descriptor Calculation: For each molecule in the set, a large number of numerical parameters, known as molecular descriptors, are calculated. These can be derived from the 2D structure (topological indices) or, more powerfully, from 3D structures optimized with quantum chemical methods. ijournalse.org

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are used to find a mathematical equation that best relates a subset of the descriptors to the observed reactivity. semanticscholar.orgnih.gov

Validation: The predictive power of the model is rigorously tested using internal validation techniques (like leave-one-out cross-validation) and external validation with a separate test set of molecules not used in model creation. nih.gov

For pyrazine derivatives, the descriptors often found to be important are related to their electronic properties, reflecting the electron-deficient nature of the ring. semanticscholar.org

| Descriptor Type | Example Descriptors | Relevance |

|---|---|---|

| Electronic | HOMO/LUMO energies, HOMO-LUMO gap, Dipole Moment, NBO Charges | Relates to chemical reactivity, polar interactions, and sites of reaction. semanticscholar.org |

| Thermodynamic | Heat of Formation, Gibbs Free Energy | Describes the stability of the molecule. semanticscholar.org |

| Topological | Wiener Index, Kier & Hall Indices | Encodes information about molecular size, shape, and branching. |

| Quantum | Hardness, Softness, Electrophilicity Index | Derived from DFT; predicts reactivity based on the HSAB principle. semanticscholar.org |

A robust QSRR model could be used to predict the reactivity of this compound within the context of a specific reaction class.

Molecular Modeling and Dynamics Simulations for Intermolecular Interactions

While quantum mechanics is ideal for studying individual molecules, understanding how molecules behave in bulk (as a liquid, in solution, or in a biological system) requires studying the interactions between them. Molecular Dynamics (MD) simulations are a powerful tool for this purpose. dovepress.com

MD simulations model a system of many molecules over time, solving Newton's equations of motion for every atom. The forces between atoms are calculated using a "force field," a set of empirical functions and parameters that describe bond stretching, angle bending, and non-bonded interactions like van der Waals forces and electrostatic interactions.

For this compound, an MD simulation could reveal:

Solvation Structure: How solvent molecules (e.g., water or an organic solvent) arrange themselves around the solute molecule.

Aggregation Behavior: Whether molecules of this compound tend to self-associate in a particular solvent and what forces drive this process. The long butyl chains would contribute significantly to hydrophobic and van der Waals interactions.

Interactions with other molecules: MD can be used to model how the molecule might bind to a larger entity, such as a polymer or the active site of a protein. dovepress.com

Advanced Research Applications and Future Directions in Pyrazine Chemistry

2,5-Dibutyl-3-chloropyrazine as a Versatile Synthetic Building Block

The strategic placement of functional groups on the this compound molecule makes it an attractive starting material for synthetic chemists. The chloro substituent serves as a key handle for various cross-coupling reactions, enabling the introduction of a wide array of functionalities onto the pyrazine (B50134) ring.

Access to Complex Poly-functionalized Pyrazine Derivatives

The chlorine atom at the 3-position of this compound is amenable to displacement through various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For instance, the Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, can be employed to introduce aryl or heteroaryl groups at this position. nih.govharvard.edu Similarly, the Stille coupling, utilizing organotin reagents, and the Sonogashira coupling, for the introduction of alkyne moieties, offer further avenues for diversification. libretexts.orglibretexts.orgwikipedia.org

The general mechanism for these palladium-catalyzed cross-coupling reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligands, base, and reaction conditions is crucial for achieving high yields and selectivity, particularly with sterically hindered or electronically deactivated substrates. harvard.edu

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Coupling Reaction | Reagent | Introduced Group | Potential Product Class |

| Suzuki-Miyaura | Arylboronic acid | Aryl | 2,5-Dibutyl-3-arylpyrazines |

| Stille | Arylstannane | Aryl | 2,5-Dibutyl-3-arylpyrazines |

| Sonogashira | Terminal alkyne | Alkynyl | 2,5-Dibutyl-3-alkynylpyrazines |

| Buchwald-Hartwig | Amine | Amino | 3-Amino-2,5-dibutylpyrazines |

| Heck | Alkene | Alkenyl | 2,5-Dibutyl-3-alkenylpyrazines |

This table represents potential applications of well-established cross-coupling methodologies to this compound based on the known reactivity of chloropyrazines.

Scaffold for Heterocyclic Fusion and Macrocycle Synthesis

The pyrazine ring system of this compound can serve as a core scaffold for the construction of more complex, fused heterocyclic systems. By introducing appropriate functional groups through the methods described above, subsequent intramolecular cyclization reactions can lead to the formation of polycyclic aromatic or heteroaromatic structures. For example, the introduction of a substituent with a nucleophilic group at the 3-position could potentially undergo cyclization with one of the butyl groups or the pyrazine nitrogen atoms under suitable conditions.

Furthermore, the difunctional nature of derivatives of this compound makes them attractive candidates for macrocyclization reactions. By reacting a difunctionalized pyrazine derivative with a suitable linking molecule, large cyclic structures can be assembled. Such macrocycles are of significant interest in supramolecular chemistry and for their potential biological activities.

Exploration in Ligand Design for Homogeneous and Heterogeneous Catalysis

Pyrazine-containing molecules have been explored as ligands in coordination chemistry and catalysis. The nitrogen atoms of the pyrazine ring can coordinate to metal centers, and the substituents on the ring can be tailored to influence the electronic and steric properties of the resulting metal complex.

While direct use of this compound as a ligand is less common, its derivatives, where the chlorine atom is replaced by a coordinating group (e.g., a phosphine, pyridine (B92270), or bipyridine moiety), could serve as valuable ligands. The butyl groups would provide steric bulk, which can be advantageous in controlling the coordination environment around a metal center and influencing the selectivity of catalytic reactions. The development of such ligands could find applications in various catalytic transformations, including cross-coupling reactions, hydrogenations, and oxidations.

Potential Contributions to Functional Materials Chemistry

The electronic properties of pyrazine derivatives make them interesting candidates for applications in materials science, particularly in the field of organic electronics.

Precursor for Organic Electronic Materials

Pyrazines are electron-deficient heterocycles, and incorporating them into larger conjugated systems can lead to materials with interesting photophysical and electronic properties. By using this compound as a building block, it is possible to synthesize extended π-conjugated systems through reactions like the Suzuki or Sonogashira couplings.

The resulting materials could exhibit properties suitable for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The butyl groups would enhance the solubility of these materials, which is a crucial factor for their processability into thin films for device fabrication. The electronic properties of the final material can be fine-tuned by the choice of the group introduced at the 3-position. For example, coupling with electron-donating or electron-withdrawing aryl groups can modulate the HOMO and LUMO energy levels of the resulting molecule. nih.govresearchgate.net

Table 2: Potential Functional Materials Derived from this compound

| Material Class | Synthetic Strategy | Potential Application |

| Conjugated Polymers | Polymerization of difunctionalized derivatives | Organic Electronics (OFETs, OPVs) |

| Small Molecule Emitters | Suzuki/Sonogashira coupling with fluorescent groups | Organic Light-Emitting Diodes (OLEDs) |

| Donor-Acceptor Systems | Coupling with electron-donating moieties | Organic Photovoltaics (OPVs) |

This table outlines the potential for developing functional organic materials starting from this compound.

Future Research Avenues and Methodological Advancements

The full potential of this compound as a synthetic building block is yet to be fully realized. Future research will likely focus on several key areas:

Development of Novel Cross-Coupling Methodologies: Exploring new and more efficient catalytic systems for the functionalization of this compound, particularly those that are more environmentally friendly and operate under milder conditions.

Synthesis of Complex Natural Product Analogues: Utilizing the pyrazine core as a scaffold for the synthesis of analogues of biologically active natural products.

Exploration of New Functional Materials: Designing and synthesizing novel pyrazine-based materials with tailored electronic and photophysical properties for advanced applications in optoelectronics.

Computational Studies: Employing theoretical calculations to predict the properties of new derivatives and to guide the design of synthetic targets with desired functionalities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.